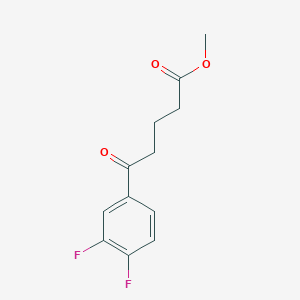

Methyl 5-(3,4-difluorophenyl)-5-oxovalerate

Description

Properties

IUPAC Name |

methyl 5-(3,4-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUICFMIAWNFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Methyl 5-(3,4-difluorophenyl)-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. The compound can be synthesized through the esterification of 5-(3,4-difluorophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion to the ester form.

Synthetic Routes and Reaction Conditions

- Esterification : The esterification process is crucial for generating this compound from its corresponding acid.

- Catalysts : Common catalysts include sulfuric acid or p-toluenesulfonic acid.

- Industrial Production : On a larger scale, continuous flow processes are utilized to enhance efficiency and yield while maintaining product purity.

Biological Applications

In biological research, this compound has been explored for its potential in enzyme inhibition studies and protein-ligand interactions. The compound's structure allows it to interact with various biological targets, making it useful for investigating biochemical pathways.

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it valuable in developing new compounds for various industrial processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for drug development.

- Biodegradation Research : Studies have shown that microbial consortia enriched with this compound can effectively degrade fluorinated pollutants, highlighting its potential in bioremediation efforts.

Comparison with Similar Compounds

Key structural variables include:

- Ester group (methyl vs. ethyl).

- Substituent positions (e.g., 3,4- vs. 3,5-difluoro).

- Functional groups (e.g., fluorine vs. chlorine or methoxy).

Structural and Property Comparison Table

*Inferred data based on structural analogs.

Key Comparisons

Ester Group Effects

- Methyl vs. Ethyl : Methyl esters typically exhibit lower molecular weights and higher polarity than ethyl analogs, improving aqueous solubility. However, ethyl esters may offer better metabolic stability due to slower esterase hydrolysis .

Substituent Position and Electronic Effects

- 3,4-Difluoro (Target Compound) : Adjacent fluorine atoms create strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic reactivity. This is advantageous in Suzuki coupling or nucleophilic substitution reactions .

- 3,5-Difluoro () : Symmetric substitution reduces steric strain but may limit regioselectivity in further functionalization.

Functional Group Variations

- Fluorine vs. Chlorine : Chlorine in dichlorophenyl analogs () increases molecular weight and lipophilicity, favoring blood-brain barrier penetration. However, chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine.

- Methoxy vs. Fluoro : Methoxy groups () are electron-donating, opposing fluorine’s electron-withdrawing effects. This drastically alters the compound’s electronic profile, affecting its suitability as a kinase inhibitor or receptor ligand .

Biological Activity

Methyl 5-(3,4-difluorophenyl)-5-oxovalerate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C12H10F2O3. Its structure features a five-membered carbonyl group adjacent to a difluorophenyl moiety, which is significant for its biological activity. The synthesis typically involves the acylation of methyl acetoacetate with 3,4-difluorobenzoyl chloride under basic conditions.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of similar compounds. For instance:

- Antibacterial Activity : In a study examining derivatives of related compounds, several showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 37.9 to 113.8 μM for the most active compounds .

- Antifungal Activity : Compounds structurally related to this compound exhibited antifungal activity that surpassed traditional antifungal agents like ketoconazole .

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit various cancer cell lines. For example:

- Cell Line Studies : A compound with structural similarities demonstrated effective inhibition in HER1 and HER2 driven tumor models, highlighting potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of derivatives based on this compound against resistant strains of bacteria such as MRSA. The results indicated that certain derivatives had MIC values lower than those of standard antibiotics like ampicillin .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound could significantly reduce cell viability at concentrations as low as 10 μM. This suggests a promising avenue for further research into its use as an anticancer agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.